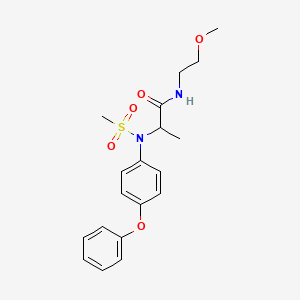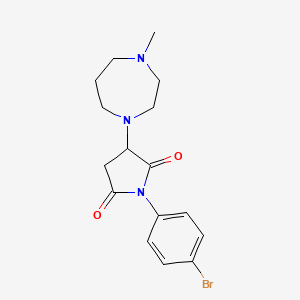
N-cyclopropyl-1'-(2,6-dimethylbenzoyl)-1,4'-bipiperidine-3-carboxamide
Description
Synthesis Analysis
The synthesis of compounds similar to N-cyclopropyl-1'-(2,6-dimethylbenzoyl)-1,4'-bipiperidine-3-carboxamide typically involves multi-step chemical processes. For instance, 4-Amino-3,5-cyclopiperidine compounds with unsubstituted amino moieties were prepared via selective removal of protecting groups, indicating a complex synthesis pathway involving protection and deprotection steps (Vilsmaier et al., 1995). Additionally, cyclopropylcarboxamides related to cis-permethrin were synthesized from acid chloride and various arylamines, suggesting a versatile approach to synthesizing cyclopropyl compounds (Taylor et al., 1998).
Molecular Structure Analysis
X-ray crystallography and computational chemistry methods are commonly used to analyze the molecular structure of cyclopropyl compounds. The crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide indicated significant inhibitory activity against cancer cell lines, revealing the importance of molecular structure in determining biological activity (Lu et al., 2021).
Chemical Reactions and Properties
Cyclopropyl compounds undergo various chemical reactions, including Michael addition and cyclization, to afford diverse structures such as thiazoline-4-carboxylates (Nötzel et al., 2001). These reactions are crucial for the functionalization and further modification of the cyclopropyl core, expanding the utility of these compounds in synthesis.
Physical Properties Analysis
The physical properties of cyclopropyl compounds, such as solubility and melting points, are influenced by their molecular structure. For example, the crystal structure analysis of certain cyclopropyl derivatives provides insights into their solid-state arrangements, which can affect their physical properties and reactivity (Cativiela et al., 1995).
Chemical Properties Analysis
Cyclopropyl compounds exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which can be exploited in synthetic chemistry. The ability of these compounds to undergo various chemical transformations allows for the synthesis of a wide array of derivatives with potential biological activities (Sriram et al., 2007).
properties
IUPAC Name |
N-cyclopropyl-1-[1-(2,6-dimethylbenzoyl)piperidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-16-5-3-6-17(2)21(16)23(28)25-13-10-20(11-14-25)26-12-4-7-18(15-26)22(27)24-19-8-9-19/h3,5-6,18-20H,4,7-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOVIOTZEPYDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1'-(2,6-dimethylbenzoyl)-1,4'-bipiperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4018434.png)

![4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4018462.png)
![methyl [(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B4018466.png)
![N-(3-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4018471.png)

![N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4018494.png)
![N-(4-{2,5-dioxo-3-[(3-pyridinylmethyl)amino]-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4018507.png)



![N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-chlorobenzenesulfonamide](/img/structure/B4018525.png)
![2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4018527.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4018531.png)